2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid
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Overview
Description
2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid is an organic compound that features a benzoyl group attached to a benzoic acid moiety, with a piperidine ring substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzoic acid and 4-(piperidin-1-yl)benzoyl chloride.
Reaction: The 2-hydroxybenzoic acid is reacted with 4-(piperidin-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid:
4-(Piperidin-1-yl)benzoic acid: Used in the development of pharmaceuticals and as a linker in drug design.
Uniqueness
2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid is unique due to its combined structural features, which allow it to participate in diverse chemical reactions and exhibit a range of biological activities. Its dual functionality as both a benzoyl and benzoic acid derivative makes it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
55165-06-5 |
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Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(2-hydroxy-4-piperidin-1-ylbenzoyl)benzoic acid |
InChI |
InChI=1S/C19H19NO4/c21-17-12-13(20-10-4-1-5-11-20)8-9-16(17)18(22)14-6-2-3-7-15(14)19(23)24/h2-3,6-9,12,21H,1,4-5,10-11H2,(H,23,24) |
InChI Key |
BWFYTAYBGCKKBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
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